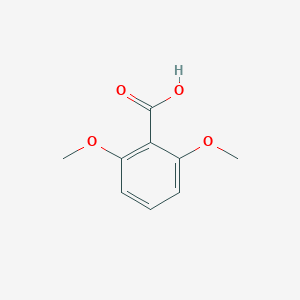

2,6-Dimethoxybenzoic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIZFBDREVRUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046999 | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1466-76-8 | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6B3P1LO43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid (CAS: 1466-76-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzoic acid (2,6-DMBA), a naturally occurring phenolic compound, serves as a versatile building block in organic synthesis and holds potential for various applications in drug development and material science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and known biological activities. Detailed experimental methodologies and data are presented to support further research and application of this compound.

Chemical and Physical Properties

2,6-Dimethoxybenzoic acid is a white to off-white crystalline powder.[1] It is sparingly soluble in water but soluble in alkaline solutions and organic solvents such as benzene and toluene.[1]

Table 1: Physical and Chemical Properties of 2,6-Dimethoxybenzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 1466-76-8 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Melting Point | 185-187 °C | [1] |

| Boiling Point | 275.56 °C (estimate) | |

| pKa | 3.44 (at 25 °C) | [1] |

| logP | 0.66 | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility in Water | 0.35 g/100 mL (at 25 °C) | [3] |

| Solubility in DMSO | 36 mg/mL | [4] |

Spectroscopic Data

The structural integrity of 2,6-Dimethoxybenzoic acid can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2,6-Dimethoxybenzoic Acid

| Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | A peak around 3.89 ppm (s, 6H) corresponds to the two methoxy groups. A doublet around 6.60 ppm (d, 2H) and a triplet around 7.34 ppm (t, 1H) are characteristic of the aromatic protons. A broad singlet between 8-9 ppm is indicative of the carboxylic acid proton. | [5] |

| ¹³C NMR | ||

| Infrared (IR) | The IR spectrum displays characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-O stretches. | [6][7] |

| Mass Spectrometry (MS) | The mass spectrum shows a prominent molecular ion peak. Common fragmentation patterns include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45). | [8][9] |

Synthesis and Purification

Synthesis Protocols

Several methods for the synthesis of 2,6-Dimethoxybenzoic acid have been reported. One common approach involves the carboxylation of 1,3-dimethoxybenzene.

Experimental Protocol: Synthesis via Carboxylation of 1,3-Dimethoxybenzene [5]

-

Reaction Setup: In a suitable reactor, introduce 5.90 g (0.256 M) of sodium metal and 200 ml of anhydrous toluene.

-

Sodium Dispersion: Reflux the mixture for 30 minutes and then stir vigorously at room temperature to create a fine sodium dispersion.

-

Addition of Reactants: Add 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane successively to the reaction mixture.

-

Stirring: Stir the reaction mixture for 2 hours at room temperature.

-

Carboxylation: Introduce approximately 35 g of carbon dioxide (CO₂) gas and continue stirring for 12 hours at room temperature.

-

Quenching: Neutralize the excess sodium by carefully adding 10 ml of methanol.

-

Acidification and Workup: Acidify the mixture with concentrated hydrochloric acid. Concentrate the medium under reduced pressure.

-

Extraction: Dissolve the residue in acetone and filter to remove inorganic salts.

-

Purification: Recrystallize the crude product from an acetone/hexane mixture to obtain 2,6-Dimethoxybenzoic acid.

Purification Protocol

Recrystallization is a standard method for purifying crude 2,6-Dimethoxybenzoic acid.

Experimental Protocol: Recrystallization [10]

-

Solvent Selection: A mixture of a polar solvent like ethanol or acetone and a non-polar solvent like hexane or water can be effective. An ethanol/water system is commonly used.[7]

-

Dissolution: Dissolve the crude 2,6-Dimethoxybenzoic acid in a minimal amount of the hot solvent (e.g., boiling ethanol-water mixture).

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator.

Biological Activity and Potential Applications

While extensive biological studies on 2,6-Dimethoxybenzoic acid are limited, preliminary research and its structural similarity to other bioactive molecules suggest potential pharmacological activities.

Anti-inflammatory Potential

Some sources suggest that 2,6-Dimethoxybenzoic acid may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] However, direct and detailed studies confirming this mechanism are not widely available. The general anti-inflammatory potential of dimethoxy-substituted aromatic compounds has been noted in broader studies.

Intermediate in Drug Synthesis

2,6-Dimethoxybenzoic acid is a key intermediate in the synthesis of other pharmacologically active compounds. Notably, it is a precursor for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a compound that has been investigated for its potential therapeutic properties.[5]

Experimental Protocol: Demethylation to 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)

A common method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃).

-

Reaction Setup: Dissolve 2,6-Dimethoxybenzoic acid in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Addition of BBr₃: Add a solution of boron tribromide (1M in DCM) dropwise to the stirred solution. Typically, 2-3 equivalents of BBr₃ per methoxy group are used.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,6-dihydroxybenzoic acid.

Safety and Handling

2,6-Dimethoxybenzoic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]

Table 3: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |

| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Analytical Methods

The purity and concentration of 2,6-Dimethoxybenzoic acid can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

-

Column: Reverse-phase C18 column

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).

-

Detection: UV detection at an appropriate wavelength.

Conclusion

2,6-Dimethoxybenzoic acid is a valuable chemical entity with well-defined physical and chemical properties. The synthetic and purification protocols provided in this guide offer a solid foundation for its preparation in a laboratory setting. While its own biological activities are not yet extensively documented in publicly available literature, its role as a key intermediate in the synthesis of other potentially therapeutic compounds underscores its importance in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the pharmacological profile of 2,6-Dimethoxybenzoic acid and explore its potential as a lead compound for new therapeutic agents.

References

- 1. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2,6-Dimethoxybenzoic acid | Mechanism | Concentration [selleckchem.com]

- 5. 2,6-Dimethoxybenzoic acid(1466-76-8) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 2,6-Dimethoxybenzoic Acid. It includes a summary of its applications in synthesis and detailed experimental protocols for its preparation.

Core Molecular Information

2,6-Dimethoxybenzoic acid is a polyphenol compound found in various plants and belongs to the class of o-methoxybenzoic acids and their derivatives.[1][2][3] It serves as a valuable intermediate in the synthesis of various organic compounds.[4][5]

Molecular Structure and Identifiers

The molecular structure of 2,6-Dimethoxybenzoic Acid is characterized by a benzoic acid core with two methoxy groups at positions 2 and 6 of the benzene ring.

| Identifier | Value |

| Molecular Formula | C₉H₁₀O₄[1][6][7][8] |

| SMILES | COC1=C(C(=CC=C1)OC)C(=O)O[1][9] |

| InChI | InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)[7][9] |

| InChIKey | MBIZFBDREVRUHY-UHFFFAOYSA-N[7][9] |

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dimethoxybenzoic Acid is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 182.17 g/mol | [1][6][8] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 185-187 °C | [4] |

| CAS Number | 1466-76-8 | [1][6][7] |

| Solubility | Soluble in DMSO (36 mg/mL) | [1] |

Applications in Synthesis

2,6-Dimethoxybenzoic Acid is a key intermediate in several synthetic pathways. Notably, it is utilized in the synthesis of indoles and coumarins, which are being investigated as potent inhibitors of heat-shock protein 90 (Hsp90) in the context of breast cancer treatment.[4] Furthermore, it is a crucial precursor for the preparation of gamma-resorcylic acid, a compound that has demonstrated activity against rheumatic fever.[4][5][10]

Experimental Protocols: Synthesis of 2,6-Dimethoxybenzoic Acid

Several methods for the synthesis of 2,6-Dimethoxybenzoic Acid have been reported. Below are summaries of two distinct experimental protocols.

Synthesis from 1,3-Dimethoxybenzene

This method involves the carboxylation of 1,3-dimethoxybenzene.

-

Reaction Setup : 5.90 g (0.256 M) of sodium and 200 ml of anhydrous toluene are introduced into a reactor. The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature.[5]

-

Addition of Reactants : 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane are added successively. The reaction mixture is stirred for 2 hours at room temperature.[5]

-

Carboxylation : Approximately 35 g of CO₂ are added, and the reaction is stirred for 12 hours at room temperature.[5]

-

Work-up and Purification : The excess sodium is neutralized with 10 ml of methanol. The medium is then acidified using a concentrated hydrochloric acid solution and concentrated under partial pressure. The resulting residue is dissolved in acetone, and inorganic salts are removed by filtration.[5]

-

Crystallization : Recrystallization from an acetone/hexane mixture yields 11.3 g of 2,6-dimethoxybenzoic acid (68% yield). A similar procedure using chloropropane instead of chlorooctane resulted in a 71% yield.[5]

Synthesis via 2-Methylresorcinol

This protocol outlines a two-step synthesis starting from 2-methylresorcinol.

-

Methylation of 2-Methylresorcinol : The conversion of 2-methylresorcinol to 2,6-dimethoxytoluene is achieved in a methanol-dimethyl sulfate solution using sodium methoxide. This step yields a 75% return.[10]

-

Oxidation of 2,6-Dimethoxytoluene : The oxidation of 2,6-dimethoxytoluene is carried out using aqueous pyridine and potassium permanganate, which produces a pure product in 55% yield.[10]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 2,6-Dimethoxybenzoic Acid, highlighting the key reagents and transformations.

References

- 1. 2,6-Dimethoxybenzoic acid | Mechanism | Concentration [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. Human Metabolome Database: Showing metabocard for 2,6-Dimethoxybenzoic acid (HMDB0029273) [hmdb.ca]

- 4. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

- 5. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. abmole.com [abmole.com]

- 7. Benzoic acid, 2,6-dimethoxy- [webbook.nist.gov]

- 8. 2,6-Dimethoxybenzoic acid , 98% , 1466-76-8 - CookeChem [cookechem.com]

- 9. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxybenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and drug development. 2,6-Dimethoxybenzoic acid is a key intermediate in the synthesis of various compounds, including indoles and coumarins related to Novobiocin, which are potent inhibitors of heat-shock protein 90, relevant in cancer treatment.[1][2] It is also an intermediate in the preparation of gamma-resorcylic acid, which has shown activity against rheumatic fever.[1][2]

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is influenced by several factors, including the chemical structures of the solute and solvent (polarity, hydrogen bonding capabilities), temperature, pressure, and the presence of any polymorphic forms of the solid. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.

A critical factor affecting the solubility of 2,6-dimethoxybenzoic acid is its existence in multiple crystalline forms, known as polymorphs.[3] At least three polymorphs (Form I, Form II, and Form III) have been identified, with Form I being the most stable at room temperature.[3] Different polymorphs of the same compound can exhibit significantly different physical properties, including solubility and dissolution rates. This is a crucial consideration in drug development, as it can impact bioavailability.

Quantitative Solubility Data

Precise quantitative solubility data for 2,6-dimethoxybenzoic acid across a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available data sheets and scientific publications, the following tables summarize the known quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of 2,6-Dimethoxybenzoic Acid

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 25 | 0.35 g/100 mL | [1][2][4] |

| Water | Not Specified | 14.7 g/L | [1][2][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 36 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (requires sonication) | [6][7] |

Table 2: Qualitative Solubility of 2,6-Dimethoxybenzoic Acid

| Solvent | Solubility Description | Citation(s) |

| Methanol | Almost transparent | [8] |

| Acetone | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| Benzene | Soluble | [1][2] |

| Toluene | Soluble | [1][2] |

| Alkali Solutions | Soluble | [1][2] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of 2,6-dimethoxybenzoic acid, adapted from protocols used for studying its polymorphs. This method, known as the isothermal shake-flask method followed by concentration analysis, is a standard procedure for generating accurate solubility data.

Objective: To determine the equilibrium solubility of a specific polymorph of 2,6-dimethoxybenzoic acid in a given organic solvent at a controlled temperature.

Materials:

-

2,6-Dimethoxybenzoic acid (specify polymorph, e.g., Form I)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,6-dimethoxybenzoic acid to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (HPLC Method as an example):

-

Prepare a series of standard solutions of 2,6-dimethoxybenzoic acid of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method. A reverse-phase C18 column is often appropriate for this type of compound. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample, calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or moles/L.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of 2,6-dimethoxybenzoic acid can be visualized as a logical workflow. This ensures that all critical steps are considered for accurate and reproducible results.

Signaling Pathways and Drug Development Context

Current scientific literature does not indicate that 2,6-dimethoxybenzoic acid itself is directly involved in specific cellular signaling pathways as a signaling molecule. Its primary role in a drug development context is as a crucial building block for the synthesis of more complex, pharmacologically active molecules.[1][2] For instance, its incorporation into novobiocin analogues is key to their function as Hsp90 inhibitors, a target in cancer therapy. Therefore, the focus for this compound is on its chemical properties, such as solubility, which are critical for optimizing synthetic routes and, potentially, for the formulation of any final drug product where it might be present as a metabolite or an impurity.

The experimental workflow for utilizing 2,6-dimethoxybenzoic acid in drug discovery would typically involve its use in a synthetic chemistry workflow to generate a library of derivatives. These derivatives would then be screened for biological activity.

References

- 1. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

- 2. 2,6-Dimethoxybenzoic acid CAS#: 1466-76-8 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 1466-76-8,2,6-Dimethoxybenzoic acid,chinese supplier,C9H10O4,EINECS 215-985-4 [chembuying.com]

- 5. 2,6-Dimethoxybenzoic acid | Mechanism | Concentration [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. 2,6-Dimethoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

The Ubiquitous Presence of 2,6-Dimethoxybenzoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzoic acid (2,6-DMBA), a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its potential bioactive properties. As a derivative of benzoic acid, its presence in various plant species suggests a role in plant physiology and defense mechanisms. This technical guide provides a comprehensive overview of the natural occurrence of 2,6-DMBA in plants, detailing its presence in various species, methodologies for its extraction and quantification, and insights into its biosynthetic pathways and physiological significance.

Natural Occurrence of 2,6-Dimethoxybenzoic Acid in Plants

2,6-Dimethoxybenzoic acid has been identified in a diverse range of plant species, often as a component of their complex phytochemical profiles. Its distribution appears across different plant families, suggesting a conserved role or convergent evolution of its biosynthetic pathway.

Table 1: Quantitative and Qualitative Data on the Occurrence of 2,6-Dimethoxybenzoic Acid in Plants

| Plant Species | Family | Plant Part | Concentration/Presence | Reference |

| Curculigo orchioides | Hypoxidaceae | Rhizome | Quantified | [1] |

| Molineria capitulata | Hypoxidaceae | Leaves | Presence confirmed (in methanolic extract) | [2] |

| Dianthus caryophyllus | Caryophyllaceae | Flowers | Presence of 2,6-Dimethoxybenzaldehyde (a closely related compound) | [3] |

| Molineria latifolia | Hypoxidaceae | Not specified | Presence reported | |

| Flacourtia jangomas | Salicaceae | Leaves | Presence of 2,6-dimethoxy benzoquinone (a related compound) |

While quantitative data remains limited for many species, the confirmed presence of 2,6-DMBA and its close derivatives in these plants underscores the need for further research to determine their specific concentrations and physiological roles.

Experimental Protocols

The accurate analysis of 2,6-Dimethoxybenzoic acid in plant matrices requires robust and validated experimental protocols. The following sections detail the methodologies for the extraction, isolation, and quantification of 2,6-DMBA from plant tissues.

Extraction of 2,6-Dimethoxybenzoic Acid from Plant Material

The choice of extraction method is critical for the efficient recovery of 2,6-DMBA. As a phenolic acid, solvent extraction is the most common approach.

a) Accelerated Solvent Extraction (ASE)

ASE is a rapid and efficient method for extracting phenolic compounds from solid plant materials.

-

Sample Preparation: Plant material should be dried (lyophilized or oven-dried at low temperatures) and finely ground to a homogenous powder to increase the surface area for extraction.

-

Solvent System: A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting polar phenolic compounds. The optimal ratio may need to be determined empirically for each plant matrix.

-

ASE Parameters:

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Number of Cycles: 2

-

Flush Volume: 60%

-

Purge Time: 100 seconds

-

-

Post-Extraction: The collected extract is typically filtered and can be concentrated under reduced pressure. For subsequent HPLC analysis, the extract should be dissolved in a solvent compatible with the mobile phase.

b) Conventional Solvent Extraction (Maceration)

Maceration is a simpler, though more time-consuming, extraction method.

-

Sample Preparation: As with ASE, the plant material should be dried and ground.

-

Procedure:

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Submerge the powder in a suitable solvent (e.g., 100 mL of 80% methanol) in a sealed container.

-

Agitate the mixture periodically and allow it to stand at room temperature for an extended period (e.g., 24-48 hours).

-

Separate the extract from the solid residue by filtration or centrifugation.

-

The extraction process can be repeated with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them as needed.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the preferred method for the quantification of 2,6-DMBA.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to achieve good separation from other matrix components. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid (or another acidifier to suppress ionization).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: The gradient program should be optimized to ensure baseline separation of the 2,6-DMBA peak from other compounds in the extract. A typical gradient might start with a low percentage of Solvent B, gradually increasing over the run.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

-

Detection:

-

DAD: Detection can be performed by monitoring the UV absorbance at the λmax of 2,6-DMBA (approximately 290 nm).

-

MS: For higher selectivity and sensitivity, a mass spectrometer can be used. Detection would be based on the specific mass-to-charge ratio (m/z) of the 2,6-DMBA molecule.

-

-

Quantification:

-

A calibration curve should be prepared using certified reference standards of 2,6-Dimethoxybenzoic acid at a range of concentrations.

-

The concentration of 2,6-DMBA in the plant extracts is then determined by comparing the peak area of the analyte with the calibration curve.

-

Biosynthesis and Physiological Role

The biosynthesis of benzoic acids in plants is a complex process that originates from the phenylpropanoid pathway. While the specific pathway for 2,6-DMBA is not fully elucidated, it is hypothesized to proceed through a series of enzymatic reactions starting from a precursor molecule derived from the shikimate pathway.

Proposed Biosynthetic Pathway of 2,6-Dimethoxybenzoic Acid

The biosynthesis of 2,6-DMBA likely involves the formation of a dihydroxybenzoic acid intermediate, followed by two successive O-methylation steps.

Caption: Proposed biosynthetic pathway of 2,6-Dimethoxybenzoic Acid from the Shikimate Pathway.

The key steps are believed to be:

-

Formation of the Benzoic Acid Scaffold: This occurs via the phenylpropanoid pathway, starting with L-phenylalanine and proceeding through cinnamic acid. The C3 side chain of cinnamic acid is then shortened to form the benzoic acid core.

-

Hydroxylation: The benzoic acid core is likely hydroxylated at the 2 and 6 positions to form a dihydroxybenzoic acid intermediate.

-

O-Methylation: Two sequential methylation reactions, catalyzed by O-methyltransferases with S-adenosyl-L-methionine (SAM) as the methyl group donor, would then add methyl groups to the hydroxyl groups, yielding 2,6-Dimethoxybenzoic acid.

Physiological Role in Plants

Phenolic compounds, including benzoic acid derivatives, play a crucial role in plant defense and signaling. It is hypothesized that 2,6-DMBA contributes to:

-

Allelochemical Interactions: Phenolic acids can be released into the environment to inhibit the growth of competing plants.

-

Defense Against Herbivores and Pathogens: These compounds can act as feeding deterrents to insects and exhibit antimicrobial properties against pathogenic fungi and bacteria.

-

Response to Abiotic Stress: The production of phenolic compounds is often upregulated in response to environmental stressors such as UV radiation, drought, and nutrient deficiency, where they can act as antioxidants.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of 2,6-Dimethoxybenzoic Acid from plant materials.

Caption: A generalized experimental workflow for the extraction and analysis of 2,6-DMBA.

Conclusion

2,6-Dimethoxybenzoic acid is a naturally occurring phenolic compound found in a variety of plant species. Its presence suggests important physiological roles, particularly in plant defense. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of 2,6-DMBA, which will be crucial for further elucidating its distribution, biosynthesis, and biological activities. Future research should focus on obtaining more quantitative data from a wider range of plant species and on the functional characterization of the enzymes involved in its biosynthetic pathway. This knowledge will not only advance our understanding of plant secondary metabolism but may also pave the way for novel applications in drug development and other industries.

References

- 1. Course: Molécules d'intérêt fonctionnel | TELUM [telum.umc.edu.dz]

- 2. Computational and Pharmacological Studies on the Antioxidant, Thrombolytic, Anti-Inflammatory, and Analgesic Activity of Molineria capitulata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Dimethoxybenzoic Acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of 2,6-Dimethoxybenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Solvent | Frequency (MHz) | Assignment |

| 7.33 | t | 1H | 8.4 | CDCl₃ | 400 | H-4 |

| 6.60 | d | 2H | 8.5 | CDCl₃ | 400 | H-3, H-5 |

| 3.89 | s | 6H | - | DMSO-d₆ | - | 2x -OCH₃ |

| 6.60 | d | 2H | - | DMSO-d₆ | - | H-3, H-5 |

| 7.34 | t | 1H | - | DMSO-d₆ | - | H-4 |

| 8-9 | s | 1H | - | DMSO-d₆ | - | -COOH |

| 3.86 | - | - | - | D₂O | 1000 | -OCH₃ (predicted) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Solvent | Frequency (MHz) | Assignment |

| 166.7 | DMSO-d₆ | 100 | C=O |

| 156.1 | DMSO-d₆ | 100 | C-2, C-6 |

| 130.4 | DMSO-d₆ | 100 | C-4 |

| 114.4 | DMSO-d₆ | 100 | C-1 |

| 104.1 | DMSO-d₆ | 100 | C-3, C-5 |

| 55.8 | DMSO-d₆ | 100 | -OCH₃ |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Interpretation | Sample Preparation |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) | KBr disc |

| ~1700 | C=O stretch (carboxylic acid) | KBr disc |

| 1600, 1500 | C=C stretch (aromatic) | KBr disc |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Ionization Method | Analysis Type |

| 182 | - | Electron Ionization (EI) | GC-MS |

| 167 | - | Electron Ionization (EI) | GC-MS |

| 139 | - | Electron Ionization (EI) | GC-MS |

| 108 | - | Electron Ionization (EI) | GC-MS |

| 79 | - | Electron Ionization (EI) | GC-MS |

| 51 | - | Electron Ionization (EI) | GC-MS |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei.[1] Samples are prepared by dissolving approximately 5-10 mg of 2,6-Dimethoxybenzoic Acid in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like 2,6-Dimethoxybenzoic Acid, the KBr disc method is frequently employed.[2]

KBr Disc Preparation:

-

A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

A portion of the resulting powder is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,6-Dimethoxybenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic behavior of 2,6-Dimethoxybenzoic Acid, a key chemical intermediate.

Introduction to the Polymorphism of 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid (2,6-DMBA) is known to exhibit conformational polymorphism, crystallizing in at least three distinct polymorphic forms, designated as Form I, Form II, and Form III.[1][2] The primary difference between these polymorphs lies in the conformation of the carboxylic acid group relative to the benzene ring, which can adopt either an anti or a syn planar conformation.[1][3] This conformational flexibility, coupled with the steric hindrance from the two methoxy groups, leads to different hydrogen bonding motifs and, consequently, different crystal packing arrangements.[4][5]

Crystallographic Data of 2,6-Dimethoxybenzoic Acid Polymorphs

The crystallographic parameters for the three known polymorphs of 2,6-Dimethoxybenzoic Acid are summarized in the tables below. These data have been compiled from single-crystal X-ray diffraction studies.

Table 1: Crystallographic Data for 2,6-Dimethoxybenzoic Acid Polymorphs

| Parameter | Form I | Form II | Form III |

| CSD Refcode | DMOXBA01/DMOXBA02 | DMOXBA03 | DMOXBA07 |

| Crystal System | Orthorhombic | Tetragonal | Monoclinic |

| Space Group | P2₁2₁2₁ | P4₁2₁2 | P2₁/c |

| a (Å) | 7.12255 (13) | 8.1423 (3) | Not explicitly found |

| b (Å) | 8.92296 (15) | 8.1423 (3) | Not explicitly found |

| c (Å) | 13.79430 (18) | 27.6814 (18) | Not explicitly found |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | Not explicitly found |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 876.69 (2) | 1835.20 (15) | Not explicitly found |

| Z | 4 | 8 | Not explicitly found |

| Temperature (K) | 298 (2) | Not explicitly found | Not explicitly found |

Data for Form I from a redetermination study, offering improved precision.[4] Data for Form II is also available.[6] Detailed unit cell parameters for Form III were not explicitly available in the searched documents but it is identified as monoclinic with space group P2₁/c.[2][5]

Table 2: Molecular and Hydrogen Bonding Features of 2,6-Dimethoxybenzoic Acid Polymorphs

| Feature | Form I | Form II | Form III |

| Carboxylic Acid Conformation | anti-planar | syn-planar | syn-planar |

| Carboxyl Group Twist Angle (°) | 56.12 (9) | 65.72 (15) | 74.10 (6) |

| Hydrogen Bonding Motif | Chains (catemer synthon) | Dimers | Dimers |

| Thermodynamic Stability | Most stable at room temperature | Metastable | Metastable (high-temperature form) |

Experimental Protocols for Polymorph Generation and Characterization

The generation of specific polymorphs of 2,6-Dimethoxybenzoic Acid is highly dependent on the crystallization conditions.

Crystallization of Form I (Orthorhombic)

Form I is the most thermodynamically stable polymorph at ambient temperatures and is often obtained from various crystallization experiments.[2]

-

Method: Slow evaporation.[4]

-

Protocol:

-

Dissolve 2,6-Dimethoxybenzoic acid (e.g., 0.1 mmol, 99% purity) in ethanol (95%, 9 mL).

-

Gently heat the solution under reflux for 1 hour.

-

Cool the solution to ambient temperature.

-

Allow the solvent to evaporate slowly over a period of two days to yield crystals suitable for single-crystal X-ray diffraction.

-

Crystallization of Form II (Tetragonal)

Form II is a metastable polymorph and its isolation can be challenging.[2] It has been obtained serendipitously during co-crystallization attempts.

-

Method: Slow evaporation in the presence of a co-former.[6]

-

Protocol:

-

Dissolve 2,6-Dimethoxybenzoic acid (1 mmol) and phenylboronic acid (1 mmol) in water (10 mL).

-

Gently heat the solution under reflux for 3 hours.

-

After cooling to ambient temperature, allow the solvent to evaporate slowly. A single crystal suitable for X-ray diffraction was reported to have grown after two weeks.

-

Note: Reproducibility of this method has been reported to be difficult, with most attempts yielding the orthorhombic Form I.[6]

-

Crystallization of Form III (Monoclinic)

Form III is another metastable polymorph and is considered the high-temperature form.[2] Like Form II, it has been obtained from unsuccessful co-crystallization experiments.

-

Method: Slow evaporation from an aqueous solution with a co-former.[5]

-

Protocol:

-

Prepare an aqueous solution with a 1:1 molar ratio of 2,6-Dimethoxybenzoic acid (1 mmol, 99% purity) and 5-fluorouracil (1 mmol, 99% purity).

-

Allow the solution to evaporate slowly to form colorless, plate-like crystals.

-

Controlling Polymorphic Outcome with Additives

Studies have shown that the polymorphic outcome can be influenced by the use of additives.[2][3]

-

Method: Cooling crystallization with additives.[2]

-

Protocol:

-

Dissolve 2,6-Dimethoxybenzoic acid in a selected solvent (e.g., water) at an elevated temperature (40 to 80 °C).

-

Introduce additives such as polyethylene glycol (PEG) or hydroxypropyl cellulose (HPC).

-

Filter the solution and cool it to 5 °C.

-

Collect the resulting crystals by filtration and air-dry.

-

Observation: Additives like PEG and HPC have been shown to favor the formation of the metastable Form III.[2]

-

Characterization

The primary technique for unambiguous identification and characterization of the different polymorphs is single-crystal X-ray diffraction . Powder X-ray diffraction (PXRD) is also used for phase identification and quantification.[2]

Visualization of Polymorphic Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes involved in the study of 2,6-Dimethoxybenzoic Acid polymorphism.

Caption: Relationships between conformations and polymorphs of 2,6-Dimethoxybenzoic Acid.

Caption: Experimental workflow for polymorph screening of 2,6-Dimethoxybenzoic Acid.

Conclusion

The polymorphic landscape of 2,6-Dimethoxybenzoic Acid is rich and serves as an excellent model system for studying the interplay of molecular conformation, intermolecular interactions, and crystallization conditions. Form I, with its anti-planar carboxylic acid conformation and chain-like hydrogen bonding, represents the most stable form at room temperature. The metastable Forms II and III both feature a syn-planar conformation leading to dimeric hydrogen bonding motifs. The targeted crystallization of the metastable forms remains a challenge, often requiring specific conditions such as the presence of additives or occurring serendipitously. For drug development professionals, this case highlights the critical need for comprehensive polymorphic screening to identify and characterize all potential solid forms of a compound to ensure the selection of the optimal form for development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. conferences.lu.lv [conferences.lu.lv]

- 4. Redetermination of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethoxybenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzoic acid (2,6-DMBA) is a naturally occurring phenolic compound found in various plant species and has been identified as an endogenous metabolite in humans.[1][2] While research on 2,6-DMBA is ongoing, its structural similarity to other bioactive molecules suggests its potential involvement in key cellular signaling pathways. This technical guide provides a comprehensive overview of 2,6-DMBA, with a focus on its metabolic aspects, potential biological activities, and detailed experimental protocols for its study. Particular attention is given to its plausible connection to the mTOR and p38 MAPK signaling pathways, offering a valuable resource for researchers investigating novel therapeutic agents.

Introduction to 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxybenzoic acid is a member of the o-methoxybenzoic acids and derivatives class of organic compounds.[3] It is characterized by a benzoic acid structure with two methoxy groups at positions 2 and 6 of the benzene ring.[3]

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C9H10O4 | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| CAS Number | 1466-76-8 | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 185-187 °C | [5] |

| Solubility | Soluble in DMSO | [6] |

2,6-Dimethoxybenzoic Acid as a Metabolite

2,6-DMBA has been detected and quantified in human blood and urine, confirming its status as an endogenous metabolite.[2] It is also found in certain plants, such as Dianthus caryophyllus and Curculigo orchioides.[4]

Biosynthesis and Metabolic Fate (Hypothesized)

While the precise biosynthetic and metabolic pathways of 2,6-DMBA in humans are not yet fully elucidated, the metabolism of structurally similar aromatic compounds in microorganisms provides a plausible model. The degradation of benzoic acid and its derivatives in bacteria often proceeds through the formation of a central intermediate, benzoyl-CoA.[7] This process typically involves the activation of the carboxylic acid group to a CoA thioester, followed by dearomatization and ring cleavage.[7][8]

It is hypothesized that 2,6-DMBA could be a metabolite of more complex dietary polyphenols or could be synthesized endogenously. Its degradation may follow a similar pathway to other benzoic acids, involving demethylation and subsequent ring cleavage.

A related compound, 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ), is a major bioactive component of fermented wheat germ extract and has demonstrated significant biological activity. Given the structural relationship, it is plausible that 2,6-DMBA could serve as a precursor or be a metabolic product of 2,6-DMBQ.

Caption: Hypothesized metabolic relationship between 2,6-DMBQ and 2,6-DMBA.

Quantitative Data

The concentration of 2,6-DMBA has been quantified in human biological fluids.

| Biological Fluid | Concentration (µM) | Subject | Reference |

| Blood | 0.136 ± 0.022 | Adult Male (Normal) | [2] |

Potential Biological Activity: Involvement in mTOR and p38 MAPK Signaling

While direct studies on the biological activity of 2,6-DMBA are limited, the closely related compound 2,6-DMBQ has been shown to inhibit the mTOR and p38 MAPK signaling pathways. This suggests that 2,6-DMBA may possess similar properties.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[9] Dysregulation of this pathway is implicated in various diseases, including cancer. 2,6-DMBQ has been demonstrated to be a potent inhibitor of the mTOR pathway.

Caption: Hypothesized inhibitory effect of 2,6-DMBA on the mTOR signaling pathway.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis.[10] Aberrant p38 MAPK signaling is associated with various inflammatory diseases and cancer.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Human Metabolome Database: Showing metabocard for 2,6-Dimethoxybenzoic acid (HMDB0029273) [hmdb.ca]

- 3. broadpharm.com [broadpharm.com]

- 4. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

- 6. 2,6-Dimethoxybenzoic acid | Mechanism | Concentration [selleckchem.com]

- 7. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

Core Thermochemical Properties of 2,6-Dimethoxybenzoic Acid: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the essential thermochemical data for 2,6-Dimethoxybenzoic Acid (C₉H₁₀O₄), a key intermediate in the synthesis of various pharmaceutical compounds. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate computational modeling, process optimization, and safety assessments.

Introduction

2,6-Dimethoxybenzoic acid is a polyphenolic compound with significant applications, notably in the synthesis of indoles and coumarins, which are potent inhibitors of heat-shock protein 90, relevant in cancer therapy[1]. An accurate understanding of its thermochemical properties is crucial for predicting its behavior under various process conditions, ensuring stability, and controlling its crystalline form. This document summarizes the key experimentally determined thermochemical parameters and outlines the methodologies employed for their determination.

Quantitative Thermochemical Data

The fundamental thermochemical properties of 2,6-Dimethoxybenzoic Acid are presented below. These values have been compiled from peer-reviewed literature and established chemical databases.

Table 1: Standard Molar Enthalpies of Formation and Combustion

| Thermochemical Parameter | Value | Method | Reference |

| Standard Molar Enthalpy of Formation (solid, ΔfH°solid) | -693.8 ± 1.4 kJ/mol | Combustion Calorimetry (Ccb) | [2] |

| Standard Molar Enthalpy of Combustion (solid, ΔcH°solid) | -4276.9 ± 0.8 kJ/mol | Combustion Calorimetry (Ccb) | [2] |

Table 2: Phase Change and Thermal Properties

| Property | Value | Method | Reference |

| Melting Point (Form I) | 185-187 °C | Lit. | [1] |

| Melting Point (Form III) | 190 °C | Differential Scanning Calorimetry (DSC) | [3] |

| Polymorphic Transition (Form I → Form III) | 118 °C | Differential Scanning Calorimetry (DSC) | [3] |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 121.7 ± 0.4 kJ/mol | Vapor Pressure Measurement | [4] |

| Enthalpy of Sublimation (ΔsubH) at 367 K | 118.4 ± 0.4 kJ/mol | Mass Effusion (ME) | [4] |

Note: 2,6-Dimethoxybenzoic acid is known to exhibit polymorphism, with at least three identified forms (I, II, and III). Form I is the thermodynamically stable form at lower temperatures, while Form III is the stable form at high temperatures[3].

Experimental Protocols

The acquisition of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the principles behind the methodologies used for 2,6-Dimethoxybenzoic Acid.

Combustion calorimetry is the primary method for determining the enthalpy of combustion, from which the enthalpy of formation is derived.

-

Principle: A precisely weighed sample of 2,6-Dimethoxybenzoic Acid is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The bomb is submerged in a known quantity of water in an insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.

-

Apparatus: The core instrument is a bomb calorimeter. Benzoic acid itself is a common standard used for calibrating the heat capacity of the calorimeter due to its high purity and well-known heat of combustion[5][6].

-

Procedure:

-

A pellet of the sample is weighed and placed in the bomb.

-

The bomb is sealed, purged of atmospheric nitrogen, and pressurized with pure oxygen (typically to ~25 atm)[7].

-

The bomb is placed in the calorimeter, which is filled with a known volume of water.

-

The initial temperature is recorded over a period to establish a baseline.

-

The sample is ignited remotely via an electrical fuse wire.

-

The temperature is recorded until it reaches a maximum and then begins to cool, establishing an after-period baseline.

-

The heat capacity of the calorimeter system is determined by burning a standard substance (e.g., benzoic acid) under identical conditions[7][8].

-

The enthalpy of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire ignition and any side reactions (e.g., nitric acid formation)[7][8]. The standard enthalpy of formation is then calculated using Hess's Law.

-

The enthalpy of sublimation is determined by measuring the vapor pressure of the solid compound as a function of temperature.

-

Principle: The relationship between vapor pressure (p) and absolute temperature (T) is described by the Clausius-Clapeyron equation. A plot of ln(p) versus 1/T yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant.

-

Apparatus: Techniques like the Knudsen effusion method are commonly used for compounds with low vapor pressures[9][10]. This involves a cell with a small orifice through which the substance effuses into a vacuum.

-

Procedure:

-

The sample is placed in an effusion cell maintained at a constant temperature.

-

The cell is placed in a high-vacuum chamber.

-

The rate of mass loss through the orifice is measured over time.

-

The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation.

-

The procedure is repeated at various temperatures to obtain a set of (p, T) data points.

-

The enthalpy of sublimation is then derived from the slope of the ln(p) vs. 1/T plot.

-

DSC is a thermal analysis technique used to investigate phase transitions, such as melting and solid-solid transitions.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat, resulting in a detectable difference in heat flow.

-

Procedure:

-

A small, weighed amount of the 2,6-Dimethoxybenzoic Acid sample is sealed in an aluminum pan[3]. An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C·min⁻¹) in a controlled nitrogen atmosphere[3].

-

The heat flow to the sample and reference is monitored.

-

The resulting DSC curve plots heat flow versus temperature. Endothermic events like melting or polymorphic transitions appear as peaks. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of 2,6-Dimethoxybenzoic Acid, from sample preparation to the derivation of key thermodynamic properties.

References

- 1. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

- 2. Benzoic acid, 2,6-dimethoxy- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzoic acid, 2,6-dimethoxy- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dl.icdst.org [dl.icdst.org]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity and pKa of 2,6-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2,6-dimethoxybenzoic acid, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document outlines its acidic properties, experimental methodologies for pKa determination, and the underlying chemical principles.

Executive Summary

2,6-Dimethoxybenzoic acid is a substituted benzoic acid derivative with acidic properties conferred by its carboxylic acid functional group. Its pKa, a measure of this acidity, is a critical parameter in drug design and development, affecting properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). Understanding the precise pKa value and the methods to determine it is therefore of significant importance for researchers in the pharmaceutical and chemical sciences. This guide provides the fundamental data, experimental protocols, and theoretical framework related to the acidity of this compound.

Physicochemical Properties and Acidity

2,6-Dimethoxybenzoic acid is a white to off-white crystalline powder.[1][2] The presence of two methoxy groups at the ortho positions relative to the carboxylic acid group influences its electronic and steric environment, which in turn affects its acidity. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is the primary quantifier of a compound's acidity in a given solvent.

Quantitative Acidity Data

The pKa of 2,6-dimethoxybenzoic acid has been determined and calculated by various methods. The experimentally determined and computationally predicted values are summarized in the table below for easy reference and comparison.

| Parameter | Value | Temperature (°C) | Method | Source |

| pKa | 3.44 | 25 | Experimental | ChemicalBook[1], LookChem[2] |

| pKa (Strongest Acidic) | 3.39 | Not Specified | Computational (ChemAxon) | PhytoBank[3] |

Experimental Protocols for pKa Determination

The determination of pKa values for substituted benzoic acids like 2,6-dimethoxybenzoic acid is commonly achieved through potentiometric titration and UV-Vis spectrophotometry.[4][5] These methods rely on monitoring changes in pH or absorbance as the compound transitions between its protonated and deprotonated forms.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (2,6-dimethoxybenzoic acid) and monitoring the corresponding change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of 2,6-dimethoxybenzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-acetonitrile mixture).[4]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the 2,6-dimethoxybenzoic acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the pKa can be determined from the first or second derivative of the titration curve.[4]

-

Spectrophotometric pKa Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 2,6-dimethoxybenzoic acid in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant aliquot of the 2,6-dimethoxybenzoic acid stock solution.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated species and the fully deprotonated species.

-

Visualizations

Logical Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Acid-Base Equilibrium of 2,6-Dimethoxybenzoic Acid

Caption: Acid-base equilibrium of 2,6-dimethoxybenzoic acid.

References

Methodological & Application

Synthesis of γ-Resorcylic Acid from 2,6-Dimethoxybenzoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a valuable intermediate in the pharmaceutical and chemical industries, starting from 2,6-dimethoxybenzoic acid. The core of this synthesis is the demethylation of the methoxy groups of the starting material. This application note details the chemical pathway, provides a step-by-step experimental protocol, and presents the expected quantitative data in a clear, tabular format. Furthermore, visual diagrams generated using Graphviz are included to illustrate the reaction pathway and the experimental workflow, ensuring clarity and reproducibility for researchers.

Introduction

γ-Resorcylic acid, also known as 2,6-dihydroxybenzoic acid, is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its strategic importance necessitates efficient and well-documented synthetic routes. The synthesis from 2,6-dimethoxybenzoic acid offers a direct pathway through the cleavage of the two ether linkages. This process, known as demethylation, can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used agent for the complete demethylation of aryl methyl ethers. This document outlines a detailed protocol for this transformation.

Synthetic Pathway

The synthesis of γ-resorcylic acid from 2,6-dimethoxybenzoic acid proceeds via a demethylation reaction. The methoxy groups (-OCH₃) on the aromatic ring are cleaved and replaced with hydroxyl groups (-OH).

Reaction:

2,6-Dimethoxybenzoic Acid → γ-Resorcylic Acid

The overall transformation is depicted in the following diagram:

Caption: Synthetic pathway for the demethylation of 2,6-dimethoxybenzoic acid to γ-resorcylic acid.

Experimental Protocol

This protocol details the demethylation of 2,6-dimethoxybenzoic acid using boron tribromide.

Materials:

-

2,6-Dimethoxybenzoic Acid (C₉H₁₀O₄)

-

Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (CH₃OH)

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

pH meter or pH paper

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dimethoxybenzoic acid (e.g., 5.0 g, 27.4 mmol) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Boron Tribromide: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (e.g., 82.2 mL, 82.2 mmol, 3.0 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL) to decompose the excess BBr₃. Caution: This is an exothermic reaction and may produce HBr gas. Perform in a well-ventilated fume hood.

-

Solvent Removal: Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M hydrochloric acid (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure γ-resorcylic acid.

-

Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis of γ-resorcylic acid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of γ-resorcylic acid from 2,6-dimethoxybenzoic acid.

| Parameter | 2,6-Dimethoxybenzoic Acid (Starting Material) | γ-Resorcylic Acid (Product) |

| Molecular Formula | C₉H₁₀O₄ | C₇H₆O₄ |

| Molar Mass ( g/mol ) | 182.17 | 154.12 |